molecular formula C7H12ClNO4S B2761377 rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride CAS No. 2416217-95-1

rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride

Cat. No.: B2761377
CAS No.: 2416217-95-1
M. Wt: 241.69
InChI Key: NIJSRMCJLROSIY-VDTYLAMSSA-N
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Description

rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5λ⁶-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is a synthetic heterocyclic compound characterized by a fused thieno-pyrrole core. The structure includes a sulfone group (5,5-dioxo) and a carboxylic acid moiety, stabilized as a hydrochloride salt. The racemic nature (rac-) indicates a 1:1 mixture of enantiomers at the 3aR and 6aR stereocenters, which may impact its pharmacological profile compared to enantiopure analogs.

Properties

IUPAC Name

(3aS,6aS)-5,5-dioxo-1,2,3,3a,4,6-hexahydrothieno[3,4-b]pyrrole-6a-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S.ClH/c9-6(10)7-4-13(11,12)3-5(7)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGCLYAANGSBK-PACXSXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1CS(=O)(=O)C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@]2([C@H]1CS(=O)(=O)C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Paal-Knorr pyrrole synthesis, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, focusing on medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry Applications

Pharmaceutical Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets, leading to therapeutic effects. Research has indicated that derivatives of thieno[3,4-b]pyrrole compounds can exhibit anti-inflammatory and anticancer properties. Studies have shown that modifications to the thieno-pyrrole structure can enhance bioactivity and selectivity towards specific biological pathways.

Case Study: Anticancer Activity
A notable study examined the anticancer properties of thieno[3,4-b]pyrrole derivatives. The researchers synthesized various analogs and evaluated their effects on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics.

Materials Science Applications

Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices. Research has explored its use as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings, adhesives, and composite materials.

Table: Properties of Polymers Derived from Thieno-Pyrrole Compounds

PropertyValueApplication Area
Thermal Stability> 300 °CCoatings
Mechanical StrengthHighStructural Components
BiodegradabilityModerateEco-friendly Applications

Agricultural Chemistry Applications

Pesticide Development
The compound's structural characteristics may also lend themselves to the design of novel agrochemicals. Research has suggested that thieno-pyrrole derivatives can act as effective pesticides due to their ability to disrupt biological processes in pests.

Case Study: Insecticidal Activity
In a study focused on insecticidal properties, this compound was tested against common agricultural pests. The results demonstrated promising insecticidal activity with low toxicity to non-target organisms, indicating its potential as a sustainable pest management solution.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Implications

  • Sulfone vs. Halogen/Methoxy Groups : The sulfone group in the target compound increases electrophilicity and may enhance metabolic stability compared to electron-donating groups (e.g., -OMe) in pyrrolo-pyridines .
  • Synthetic Accessibility : Pyrrolo-pyridine derivatives achieve moderate-to-high yields (71–95%) , suggesting that substituent choice significantly impacts reaction efficiency. The target compound’s synthesis (unreported in evidence) may face challenges due to sulfone incorporation and racemization risks.

Research Findings and Data Gaps

From :

  • Pyrrolo-pyridine-carboxylic acids with electron-withdrawing substituents (e.g., 5-Cl) show lower synthetic yields (71%) compared to unsubstituted analogs (95%) . This trend may extrapolate to the target compound’s sulfone group, which could further reduce yield due to steric or electronic effects.
  • No biological data (e.g., solubility, receptor binding) are provided for either the target compound or its analogs, limiting direct pharmacological comparisons.

Unaddressed Aspects in Evidence:

  • The Chinese studies (–3) focus on flavonoid and saponin derivatives from Astragalus mongholicus, which are structurally unrelated to the target compound. These natural products (e.g., formononetin, calycosin) primarily exhibit cell-proliferative activity but lack relevance to sulfone-containing heterocycles .

Biological Activity

The compound rac-(3aR,6aR)-5,5-dioxo-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-6a-carboxylic acid hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₈ClN₃O₄S
  • Molecular Weight : 251.68 g/mol
  • CAS Number : [to be confirmed]

The compound features a unique thieno-pyrrole structure that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cyclooxygenase Inhibition : Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. COX inhibition can lead to reduced production of prostaglandins and thromboxanes, thereby alleviating inflammation and pain.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may protect against cellular damage and inflammation.
  • Cellular Signaling Modulation : It is hypothesized that the compound may modulate signaling pathways involving NF-kB and MAPK, which are critical in inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatory Inhibition of COX enzymes; reduced inflammation
Antioxidant Scavenging of free radicals
Cellular signaling Modulation of NF-kB and MAPK pathways

Case Studies

  • Case Study on Inflammatory Response :
    A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated a significant reduction in edema and inflammatory cytokines following treatment with the compound compared to controls.
  • Case Study on Antioxidant Properties :
    Another research project assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings indicated that the compound effectively reduced DPPH radicals in a concentration-dependent manner, suggesting strong antioxidant potential.

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